3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a useful research compound. Its molecular formula is C14H8F3N3O3 and its molecular weight is 323.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been reported as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
Mode of Action
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may facilitate their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of agricultural biological activities . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is noted as a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact its bioavailability.
Result of Action
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that this compound may have similar effects.
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to exhibit inhibitory effects on protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exert cytotoxic activity against various tumor and non-tumor cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Specifically, it modulates pathways involved in cell proliferation and apoptosis, thereby affecting cell viability and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PTP1B and CXCR4, inhibiting their activity . This inhibition is achieved through the formation of stable hydrogen bonds and hydrophobic interactions. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling molecules, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can induce sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as lipophilicity and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Properties
IUPAC Name |
3-[4-[2-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)22-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOQKRLKLIWDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.